Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate
Description
This compound is a phosphonic acid derivative featuring a 2,2,2-trichloro-1-hydroxyethyl backbone, a diethyl ester group, and an acetate substituent. Its structure combines hydrolytically labile ester groups with electron-withdrawing trichloromethyl and hydroxyl moieties, which influence its reactivity and biological activity.
Properties
CAS No. |
5952-42-1 |
|---|---|
Molecular Formula |
C8H14Cl3O5P |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3 |
InChI Key |
GRTYKGBPJIPJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 2,2,2-trichloro-1-hydroxyethyl phosphonic acid esters, including the diethyl ester acetate variant, generally follows a three- or four-step reaction sequence without isolation of intermediates. The key reactants are:
- Phosphorus trichloride (PCl3)
- An alkanol (in this case, ethanol for diethyl esters)
- Water (in controlled amounts)
- Trichloroacetaldehyde (chloral)
The process is typically carried out in a hydrocarbon solvent such as benzene or cyclohexane at elevated temperatures (~80°C) to facilitate the reactions and improve yields.
Detailed Stepwise Process
| Step | Reaction Description | Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Reaction of phosphorus trichloride with ethanol and water | PCl3 + ≥2 mol equiv ethanol + ≤1 mol equiv water per 2 mol ethanol, in hydrocarbon solvent, ~80°C | Formation of intermediate chloroalkylphosphorus compounds; water moderates reaction and reduces by-products like alkyl chlorides |
| 2 | Thermal rearrangement of intermediate | Heating without isolation, ~80°C | Converts initial adduct into dialkyl phosphite ester (diethyl phosphite) |
| 3 | Reaction with trichloroacetaldehyde | Addition of ≥1 mol equiv trichloroacetaldehyde to dialkyl phosphite ester, same solvent and temperature | Forms the target phosphonic acid ester with the 2,2,2-trichloro-1-hydroxyethyl moiety |
| 4 | Recovery and purification | Isolation of product from reaction mixture | Typically includes washing, crystallization, and drying steps |
This sequence is adapted from the process outlined in patent CA2000373A1, which describes the preparation of trichlorfon and related esters, and can be modified for diethyl esters by substituting ethanol for methanol.
Solvent and Temperature Considerations
- Solvent: Benzene is preferred due to better yields compared to other hydrocarbons like cyclohexane or petroleum ether fractions boiling near 80°C.
- Temperature: Reflux around 80°C is optimal for all steps to ensure complete reaction and manageable by-product formation.
- Water content: Maintaining water below one molar equivalent per two molar equivalents of ethanol is critical to moderate the reaction and suppress unwanted side reactions such as alkyl chloride formation.
Reaction Mechanism Insights
- The initial reaction of phosphorus trichloride with ethanol and water produces a mixed phosphorochloridite intermediate.
- Thermal rearrangement converts this into the dialkyl phosphite ester.
- The dialkyl phosphite ester then undergoes nucleophilic addition to trichloroacetaldehyde (chloral), forming the phosphonic acid ester.
- The presence of water helps control the reaction rate and side products.
Alternative Preparation Notes
- Di-tert-butyl phosphonate derivatives can be prepared by reacting di-tert-butyl phosphite with benzyl halides or aldehydes, followed by acid-mediated deprotection to yield phosphonic acids. This method is milder but more relevant to peptide analog synthesis than to the diethyl ester acetate compound.
- Industrial scale preparation often involves continuous addition of reactants and controlled heating to maintain reaction efficiency and product purity.
Example Experimental Data (From Patent CA2000373A1)
| Parameter | Value/Range | Comments |
|---|---|---|
| Molar ratio (PCl3 : ethanol) | ≥1 : 2 | Ensures sufficient alcohol for ester formation |
| Water content | ≤1 mol equiv per 2 mol ethanol | Moderates reaction and reduces methylchloride by-product |
| Solvent | Benzene | Preferred for yield and reaction control |
| Temperature | ~80°C (reflux) | Optimal for all reaction steps |
| Reaction time | Variable, typically several hours | Depends on scale and mixing |
| Yield | Not explicitly stated for diethyl ester acetate, but related esters yield ~90% | High yield expected under optimized conditions |
Summary Table of Preparation Method
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Phosphorus trichloride + ethanol + water | Hydrocarbon solvent, 80°C | Formation of chloroalkylphosphorus intermediate |
| 2 | Thermal rearrangement | 80°C, no isolation | Dialkyl phosphite ester (diethyl phosphite) |
| 3 | Dialkyl phosphite ester + trichloroacetaldehyde | Hydrocarbon solvent, 80°C | Formation of phosphonic acid diethyl ester with trichloro-hydroxyethyl group |
| 4 | Work-up | Washing, crystallization, drying | Pure phosphonic acid diethyl ester acetate |
Chemical Reactions Analysis
Types of Reactions
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trichloroethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters.
Oxidation and Reduction: Modified phosphonic acid esters with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other organophosphorus compounds and as a protecting group for alcohols.
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may act as enzyme inhibitors or as part of drug delivery systems.
Industry
Industrially, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, while the trichloroethyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of related compounds:
Key Observations :
- Substituents: The acetate group in the target compound is smaller and more polar than heptanoate or isobutyrate, which may reduce bioaccumulation but increase hydrolysis rates .
Physicochemical Properties
Infrared (IR) Spectroscopy Comparison
IR data for diethyl phosphonate esters (from ):
- Coumarin-derived diethyl esters : Peaks at 1630 cm⁻¹ (C=O stretch) and 1050–1280 cm⁻¹ (P-O-C) .
- Target compound (acetate) : Expected peaks near 1730–1760 cm⁻¹ (acetate C=O) and 1260–1280 cm⁻¹ (P-O-C), overlapping with phosphonate signals .
Hydrolysis and Stability
- Metrifonate (dimethyl ester) : Rapid hydrolysis in aqueous environments to yield dichlorvos, a potent acetylcholinesterase inhibitor .
- Diethyl esters : Slower hydrolysis compared to dimethyl esters due to increased steric hindrance . The acetate substituent may further modulate hydrolysis via electronic effects .
- Heptanoate variant: Enhanced lipophilicity delays hydrolysis, prolonging biological activity .
Biological Activity
Phosphonic acid derivatives, particularly those containing trichloroethyl moieties, have garnered attention due to their biological activities and applications in various fields, including agriculture and medicine. This article focuses on the compound Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate , exploring its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound is structurally characterized by a phosphonic acid group attached to a trichloro-1-hydroxyethyl moiety. Its molecular formula is C₈H₁₄Cl₃O₅P. The presence of the trichloroethyl group is significant as it influences both the chemical reactivity and biological interactions of the compound.
Phosphonic acids are known to function as inhibitors of serine hydrolases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition mechanism typically involves the phosphorylation of the active site serine residue in these enzymes, leading to irreversible enzyme inactivation. This property is particularly relevant in the context of neurotoxicology and pesticide development.
Inhibition Studies
Recent studies have demonstrated that phosphonic acid derivatives exhibit varying degrees of inhibition against AChE. For instance:
- IC₅₀ values for several phosphonates have been reported:
Toxicological Studies
The biological activity of phosphonic acid derivatives has been extensively studied in various animal models. Key findings include:
- Neurotoxicity : In vivo studies indicate that exposure to trichlorfon (a related compound) leads to significant cholinergic toxicity characterized by cholinesterase inhibition .
- Reproductive Effects : Research has shown that exposure to trichlorfon can affect reproductive parameters in animals, such as estradiol production and ovarian follicle health .
Case Studies
- Aquaculture Applications : Trichlorfon has been widely used in fish farming to control parasitic infections. Studies on fish species such as Pacu (Piractus mesopotamicus) demonstrated bioconcentration of trichlorfon, raising concerns about environmental persistence and potential toxicity .
- Veterinary Medicine : In veterinary contexts, trichlorfon has been used for treating ectoparasites in livestock. However, its application is closely monitored due to its neurotoxic potential .
Environmental Impact
The environmental degradation of phosphonic acids like trichlorfon results in transformation products that may retain biological activity. For example:
- Dichlorvos : A degradation product of trichlorfon is dichlorvos, which also exhibits cholinesterase inhibitory activity. This raises concerns regarding the cumulative effects of these compounds in ecosystems .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing phosphonic acid derivatives with trichloro-hydroxyethyl substituents, and how do reaction conditions influence esterification efficiency?
Methodological Answer: Synthesis typically involves condensation of trichloroethanol derivatives with phosphonic acid precursors. For example, diethyl esters are formed via nucleophilic substitution using diethyl phosphite under basic conditions (e.g., triethylamine), as described in the Corey oxidation and phosphite-condensation protocols . Key factors include temperature control (0–5°C for exothermic reactions), solvent polarity (methylene chloride or DMF), and stoichiometric ratios of reagents to minimize byproducts like hydrolyzed phosphates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly its phosphonate and acetate groups?
Methodological Answer: Infrared (IR) spectroscopy identifies key functional groups: P=O stretching at 1260–1280 cm⁻¹ and C-Cl vibrations at 700–750 cm⁻¹. Nuclear magnetic resonance (NMR) is critical for confirming ester linkages (e.g., diethyl groups show quartets at ~1.2–1.4 ppm for CH₃ and ~4.0–4.2 ppm for CH₂ in ¹H NMR). Mass spectrometry (MS) with exact molecular weight verification (e.g., 402.645 g/mol for related diethyl esters) ensures purity .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
Methodological Answer: Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and P95 respirators due to potential respiratory and dermal toxicity. Work under fume hoods to avoid inhalation of volatiles. Avoid aqueous disposal; instead, use approved organic waste streams to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects of the trichloro-hydroxyethyl group influence the reactivity of the phosphonate ester in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trichloro group increases the electrophilicity of the adjacent phosphorus center, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Steric hindrance from the hydroxyethyl moiety, however, may reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures (60–80°C) to improve reaction kinetics. Computational studies (DFT) can model transition states to optimize substituent positioning .
Q. What contradictions exist in reported crystallinity data for metal-phosphonate frameworks derived from diethyl ester precursors, and how can synthesis protocols resolve these?
Methodological Answer: Hydrothermal synthesis using diethyl esters (vs. phosphonic acids) yields larger crystals but may introduce variability in crystallinity due to incomplete hydrolysis. Evidence shows that reaction time (48–72 hours) and pH control (neutral to slightly acidic) improve reproducibility. For example, Mn-VP frameworks synthesized from diethyl vinylphosphonate exhibit higher crystallinity than those from vinylphosphonic acid .
Q. What decomposition pathways are observed under accelerated stability testing, and how do they impact experimental design for long-term studies?
Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~160°C, releasing trichloroethylene and phosphate byproducts. Hydrolytic instability in aqueous buffers (pH < 5 or > 8) necessitates anhydrous storage with desiccants. For biological assays, use freshly prepared solutions in aprotic solvents (e.g., DMSO) to mitigate hydrolysis artifacts .
Q. How does the acetate moiety modulate the compound’s interaction with enzymatic targets (e.g., phosphatases or esterases), and what labeling strategies validate these interactions?
Methodological Answer: The acetate group acts as a leaving group in activity-based probes, enabling covalent binding to catalytic serine residues in esterases. Competitive inhibition assays with 4-nitrophenyl phosphate derivatives (e.g., N6260) quantify enzyme affinity. Radiolabeling (³²P) or biotinylation (e.g., biotin-NHS ester conjugates) facilitates pull-down assays and SDS-PAGE visualization .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in reported boiling points and densities for structurally similar diethyl phosphonate esters?
Methodological Answer: Variations arise from impurities (e.g., residual solvents) or measurement techniques. Predicted boiling points (e.g., 257.1°C) from computational models (EPI Suite) may differ from experimental values due to pressure calibration errors. Cross-validate using gas chromatography (GC) with internal standards and reference to high-purity samples (≥98% by HPLC) .
Q. What analytical criteria distinguish between isomeric byproducts (e.g., Z/E configurations) in synthetic mixtures of this compound?
Methodological Answer: Chiral chromatography (e.g., Chiralpak IC column) or NOESY NMR can resolve stereoisomers. For example, Z-configurations show distinct coupling constants (J = 10–12 Hz for trans-alkene protons) in ¹H NMR, while E-isomers exhibit smaller J values (~3–5 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
